molecular formula C12H15BrO4 B7874829 Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Cat. No. B7874829
M. Wt: 303.15 g/mol
InChI Key: QUKAKEQSDKGRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a useful research compound. Its molecular formula is C12H15BrO4 and its molecular weight is 303.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Methyl 4-bromo-2-methoxybenzoate, closely related to the compound , was synthesized from 4-bromo-2-fluorotoluene through several chemical reactions, demonstrating a method for producing similar compounds with high purity (Chen Bing-he, 2008).
    • The synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, involved steps like methoxylation and esterification, indicating the compound's role in pharmaceutical synthesis (Wang Yu, 2008).
    • A study on the thermochemical properties of methyl 2- and 4-methoxybenzoates provided insights into their structural and thermochemical characteristics, relevant for their application in various chemical contexts (H. Flores et al., 2019).
  • Biological and Medicinal Applications :

    • Research on a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including 5-bromo-3-methoxy-2-phenyl, indicated its potential as a photosensitizer for photodynamic cancer therapy (M. Pişkin et al., 2020).
    • An enzyme system from Pseudomonas putida that interacts with 4-methoxybenzoate was studied, showing its ability to act on various substrates, suggesting a role in biodegradation or biotransformation processes (F. Bernhardt et al., 1973).
  • Environmental and Applied Chemistry :

    • Bromophenol derivatives from the red alga Rhodomela confervoides, including compounds with methoxy groups, were isolated and studied for their potential against human cancer cell lines and microorganisms (Jielu Zhao et al., 2004).
    • The metabolism of methoxybenzoic acids by anaerobic bacteria was explored, indicating their role in environmental degradation and microbial metabolism (K. Deweerd et al., 1988).

properties

IUPAC Name

methyl 4-(3-bromopropoxy)-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO4/c1-15-11-8-9(12(14)16-2)4-5-10(11)17-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKAKEQSDKGRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 100 mL volume glass flask equipped with a stirrer, a thermometer, a dropping funnel and a reflux condenser were placed 10.2 g (54.9 mmol) of methyl 4-hydroxy-3-methoxybenzoate (purity: 98 wt. %), 12.4 g (60.4 mmol) of 1,3-dibromopropane, 8.3 g (60.4 mmol) of potassium carbonate (purity: 98 wt. %), and 30 mL of acetonitrile. The resulting mixture was refluxed under stirring at 80-85° C. in an argon gas atmosphere for 8 hours. After the reaction was complete, the reaction mixture was filtered and concentrated under reduced pressure. The concentrate was purified by silica gel column chromatography (gel: Wako gel C-200, eluent: n-hexane), to give 15.1 g (isolated yield: 88.8%, purity: 98% in terms of area percentage by high performance liquid chromatography) of methyl 4-(3-bromopropoxy)-3-methoxybenzoate as a white crystalline product.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(3-bromopropoxy)-3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(3-bromopropoxy)-3-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(3-bromopropoxy)-3-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(3-bromopropoxy)-3-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(3-bromopropoxy)-3-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.